9-oxobicyclo[3.3.1]nonane-1-carboxylic acid

Crystallography Solid-State Chemistry Conformational Analysis

Obtaining a conformationally predictable, stereochemically stable bicyclic scaffold is a persistent challenge in medicinal chemistry and ligand design. 9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid (CAS 4696-11-1) directly solves this with its non-epimerizable bridgehead carboxylate and rigid chair-chair conformation, eliminating configurational drift during functionalization. This ensures reproducible reactivity and solid-state assembly via a defined centrosymmetric hydrogen-bonding motif (O···O = 2.671 Å). Unlike regioisomeric 3-carboxylic acid analogs that exhibit lactol tautomerism, this compound provides a permanent stereochemical anchor for constructing enantiopure ligands, polycyclic alkaloid scaffolds, and supramolecular architectures.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 4696-11-1
Cat. No. B6150016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-oxobicyclo[3.3.1]nonane-1-carboxylic acid
CAS4696-11-1
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CC2CCCC(C1)(C2=O)C(=O)O
InChIInChI=1S/C10H14O3/c11-8-7-3-1-5-10(8,9(12)13)6-2-4-7/h7H,1-6H2,(H,12,13)
InChIKeyIZOYWCBOQKYTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid – Procurement & Baseline Characterization


9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid (CAS 4696-11-1) is a bicyclic γ-keto carboxylic acid (molecular formula C10H14O3) characterized by a rigid bicyclo[3.3.1]nonane framework bearing a ketone group at the 9-position and a carboxylic acid group at the bridgehead 1-position [1]. The molecule exhibits a defined hydrogen-bonding pattern in the solid state, with centrosymmetric pairing of carboxyl groups [O···O = 2.671(2) Å, O–H···O = 179(2)°] [2]. It serves as a versatile intermediate in organic synthesis, including applications in the construction of bridged ring systems and natural product scaffolds [3]. Physical properties include a calculated density of 1.263 g/cm³ and a boiling point of 346.1 °C at 760 mmHg .

9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid: Critical Differentiation from Analogs


Bicyclo[3.3.1]nonane-based carboxylic acids are not interchangeable building blocks; subtle variations in substituent position and ring substitution profoundly alter conformational preferences, hydrogen-bonding architecture, and downstream synthetic utility. For example, the epimeric 3-carboxylic acid analogs adopt dramatically different solid-state structures—one exists as an open-chain keto-acid, the other as a closed lactol tautomer [1]. Similarly, exo,exo-2,4-disubstituted derivatives exhibit an unusual boat-chair conformational preference driven by substituent interactions [2]. The bridgehead 1-carboxylic acid derivative of interest herein offers a unique combination of a rigid, non-epimerizable bridgehead carboxylate and a conformationally defined 9-keto group, enabling predictable reactivity and solid-state assembly that cannot be replicated by regioisomeric or differently substituted analogs.

9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid: Quantitative Evidence Guide


Hydrogen-Bonding Architecture and Tautomeric Integrity

9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid forms centrosymmetric hydrogen-bonded dimers via its carboxyl group [O···O = 2.671(2) Å, O–H···O = 179(2)°], with the bicyclic framework in a chair–chair conformation [1]. In direct contrast, the epimeric 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids exhibit divergent behavior: the endo (3α) epimer forms carboxyl-paired dimers in a boat conformation [O···O = 2.671(2) Å], while the exo (3β) epimer exists exclusively as the closed-ring lactol tautomer (8-hydroxy-9-oxatricyclo[5.3.1.0³,⁸]undecan-10-one), with intermolecular hydroxyl-to-carbonyl hydrogen bonding [O···O = 2.741(2) Å] [2].

Crystallography Solid-State Chemistry Conformational Analysis

Chair–Chair Conformational Preference

9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid adopts a chair–chair conformation in the solid state, consistent with the unsubstituted bicyclo[3.3.1]nonane framework [1]. In marked contrast, exo,exo-9-oxobicyclo[3.3.1]nonane-2,4-dicarboxylic acid displays an unusual boat-chair conformation in DMSO-d₆ or alkaline D₂O, with equatorial carboxyl groups—a conformational preference attributed specifically to exo,exo-2,4-substitution [2].

Conformational Analysis NMR Spectroscopy Computational Chemistry

Synthetic Utility in Bridged Ring Annelation

9-Oxobicyclo[3.3.1]non-3-ene-1-carboxylic acid—the unsaturated analog directly accessible from the target saturated acid via known dehydrogenation—has been demonstrated to undergo a novel ring annelation reaction to yield N-acetyl-2-azatricyclo[5,3,3,0¹,⁶]tridecane, comprising three rings of the tetracyclic lycopodine alkaloid system [1]. In contrast, the corresponding 3-carboxylic acid epimers lack comparable reports of productive bridged-ring elaboration, and the exo epimer's lactol tautomerization fundamentally precludes carboxylic acid participation in such transformations [2].

Synthetic Methodology Natural Product Synthesis Ring Annelation

Non-Epimerizable Chiral Scaffold Anchor

The carboxylate group at the bridgehead 1-position of 9-oxobicyclo[3.3.1]nonane is constitutionally incapable of epimerization under standard synthetic conditions (e.g., basic hydrolysis, coupling reactions), as inversion would require breaking the bicyclic framework. This stands in contrast to the epimeric 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids, where the 3-position carboxylate is subject to epimerization and the exo epimer undergoes complete tautomerization to a lactol, thereby losing its carboxylic acid identity [1]. The 1-carboxylic acid thus provides a stereochemically stable anchor point for constructing enantiopure derivatives, a critical attribute for chiral ligand synthesis where configurational integrity must be preserved throughout downstream functionalization.

Stereochemistry Chiral Pool Synthesis Asymmetric Catalysis

9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid: Application Scenarios


Chiral Building Block for Asymmetric Ligand Synthesis

The non-epimerizable bridgehead carboxylate of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid provides a permanent stereochemical anchor for constructing enantiopure ligands used in asymmetric catalysis. Unlike the epimerizable 3-carboxylic acid analogs, the bridgehead position eliminates the risk of configurational drift during functionalization [1]. Procurement of this specific regioisomer is essential for research groups requiring stereochemical fidelity throughout multi-step ligand syntheses.

Natural Product Scaffold Construction via Bridged Annelation

The documented conversion of the unsaturated analog (9-oxobicyclo[3.3.1]non-3-ene-1-carboxylic acid) to the lycopodine tetracyclic core via ring annelation validates the synthetic utility of the bridgehead carboxylate framework [2]. Medicinal chemistry and natural product synthesis laboratories should source this specific compound—rather than regioisomeric 3-carboxylic acids—for projects involving polycyclic alkaloid scaffold construction or bridged-ring methodology development.

Supramolecular Design with Predictable H-Bonding

The centrosymmetric carboxyl-paired dimer motif (O···O = 2.671(2) Å) of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid provides a reliable supramolecular synthon for crystal engineering studies [3]. In contrast, the 3β-epimer exists as a lactol with a completely different hydrogen-bonding network, rendering it unsuitable for carboxylate-based supramolecular design. Crystallographers and solid-state chemists should select this bridgehead acid for reproducible hydrogen-bonded assembly.

Conformationally Defined Scaffold for Drug Design

The chair–chair conformation of 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid, free from the conformational perturbations observed in 2,4-disubstituted analogs [4], simplifies molecular modeling and scaffold validation in structure-based drug design. Computational chemists and medicinal chemists seeking a rigid, conformationally predictable bicyclic carboxylic acid core should prioritize this compound over substituted or regioisomeric alternatives that introduce conformational ambiguity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.